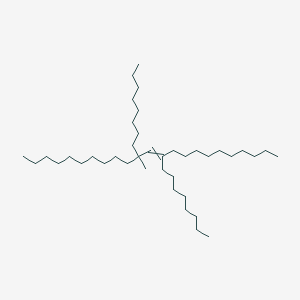
13-Methyl-11,13-dioctyltricos-11-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Methyl-11,13-dioctyltricos-11-ene is a complex organic compound characterized by its long carbon chain and multiple functional groups. This compound is part of a class of chemicals known as alkenes, which contain at least one carbon-carbon double bond. The presence of the double bond in this compound makes it reactive and suitable for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-Methyl-11,13-dioctyltricos-11-ene typically involves the use of alkenes and other organic reagents. One common method is the ene reaction, where an alkene with an allylic hydrogen reacts with a compound containing a multiple bond (enophile) to form a new sigma bond with migration of the ene double bond and a 1,5 hydrogen shift . This reaction often requires high temperatures and can be catalyzed by Lewis acids to improve yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
13-Methyl-11,13-dioctyltricos-11-ene can undergo various types of chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bond to form saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used in hydrogenation reactions.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated alkenes
Wissenschaftliche Forschungsanwendungen
13-Methyl-11,13-dioctyltricos-11-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its interactions with biological molecules and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 13-Methyl-11,13-dioctyltricos-11-ene involves its reactivity due to the presence of the double bond. This compound can participate in pericyclic reactions, such as the ene reaction, where the double bond undergoes a concerted shift to form new bonds . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
13-Methyl-11,13-dioctyltricosane: A similar compound without the double bond, making it less reactive.
13-Methyloxacyclotetradecane-2,11-dione: Another related compound with different functional groups and reactivity.
Uniqueness
13-Methyl-11,13-dioctyltricos-11-ene is unique due to its specific structure, which includes a double bond and long alkyl chains. This combination of features makes it highly versatile for various chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
61214-73-1 |
|---|---|
Molekularformel |
C40H80 |
Molekulargewicht |
561.1 g/mol |
IUPAC-Name |
13-methyl-11,13-dioctyltricos-11-ene |
InChI |
InChI=1S/C40H80/c1-6-10-14-18-22-24-27-31-35-39(34-30-26-20-16-12-8-3)38-40(5,36-32-28-21-17-13-9-4)37-33-29-25-23-19-15-11-7-2/h38H,6-37H2,1-5H3 |
InChI-Schlüssel |
ZRXQNHZUDXMRES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=CC(C)(CCCCCCCC)CCCCCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)
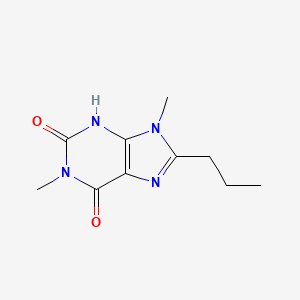
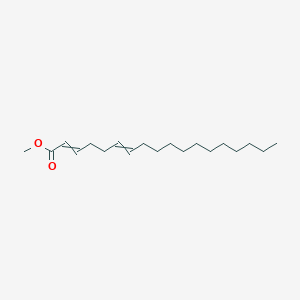
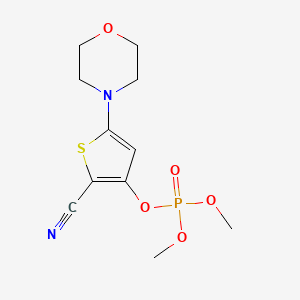
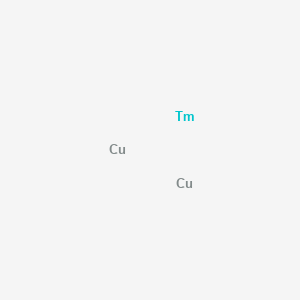
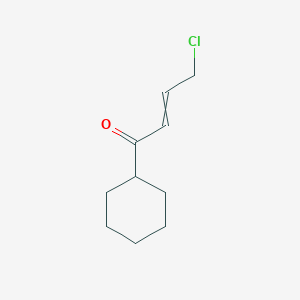

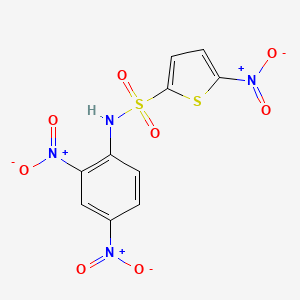
![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane](/img/structure/B14600891.png)
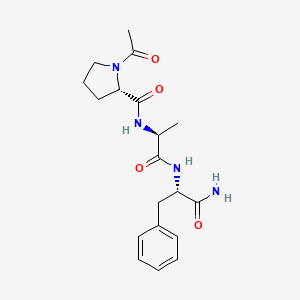
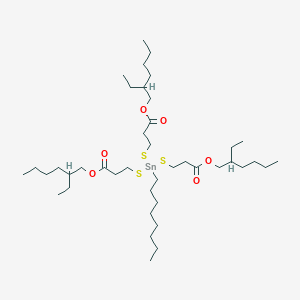

![4-[(4-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600906.png)

